Leu-Ile
Overview
Description
Leucine (Leu) and Isoleucine (Ile) are branched-chain amino acids that play a crucial role in protein synthesis and metabolic processes. They are essential amino acids, meaning they cannot be synthesized by the human body and must be obtained through diet. Leucine is known to stimulate muscle protein synthesis, while isoleucine is more involved in glucose uptake and utilization.
Synthesis Analysis
The synthesis of peptides containing Leu and Ile has been explored in various studies. For instance, a peptide with dehydro-residues including Leu and Ile was synthesized using the azlactone procedure, which is a solution-phase synthesis method . This method allows for the incorporation of specific amino acid residues into peptides, which can then be used to study their structure and function.
Molecular Structure Analysis
The molecular structures of Leu and Ile have been extensively studied using X-ray crystallography and other methods. The refined structure of the Leu/Ile/Val-binding protein provides insights into the specific interactions between these amino acids and their transport proteins . The structure of the protein with bound L-leucine reveals how the amino acid is recognized and held in place, primarily through hydrogen bonding . Additionally, the crystal structure of a peptide containing Leu and Ile showed an unfolded S-shaped conformation, highlighting the influence of specific residues on peptide conformation .
Chemical Reactions Analysis
The chemical behavior of Leu and Ile under electron attachment conditions has been studied, revealing that both amino acids can form negative ions through dissociative electron attachment (DEA) . The formation of these ions is important for understanding the electron-induced reactions of these amino acids, which can be relevant in various chemical and biological contexts.
Physical and Chemical Properties Analysis
The physical and chemical properties of Leu and Ile are influenced by their branched-chain structures. These properties are critical for their role in protein structure and function. For example, the ability to distinguish Leu from Ile in peptides using mass spectrometry is based on the characteristic decompositions of their phenylthiohydantoin (PTH) derivatives, which is a reflection of their physical and chemical differences . Furthermore, the conformational preferences of sequential hydrophobic polypeptides consisting of Leu and Ile have been characterized, showing that the arrangement of these residues can influence the overall structure of the polypeptide .
Scientific Research Applications
Neuroprotective and Neurotrophic Effects
- Leu-Ile, a hydrophobic dipeptide, has shown potential in protecting against neuronal death by inducing the synthesis of brain-derived neurotrophic factor (BDNF) and glial cell line-derived neurotrophic factor (GDNF) (Nitta et al., 2004).
- This dipeptide has therapeutic implications for neurodegenerative disorders, proving effective in protecting mesencephalic neurons in mice (Nitta et al., 2004).
Protein Folding and Stability
- The effects of β-branched amino acids like Leu and Ile on protein folding and stability have been studied, especially in the context of α-helical coiled coils/leucine zippers in DNA-binding proteins (Zhu et al., 1993).
- Leu-Ile plays a significant role in hydrophobic packing and affects the stability of protein structures, underscoring the delicate control of protein conformation (Zhu et al., 1993).
NMR Spectroscopy in Protein Study
- Leu-Ile has been utilized in advanced nuclear magnetic resonance (NMR) spectroscopy methods, facilitating the study of high molecular weight proteins and providing clear separation of methyl resonances of Leu and Ile (Hu et al., 2012).
Impact on Biochemical Pathways
- An investigation into the effects of excess dietary Leu, a component of branched-chain amino acids including Ile, revealed significant metabolic implications, highlighting the role of Leu-Ile in amino acid catabolism and its influence on enzyme kinetics and gene expression in livestock (Wiltafsky et al., 2010).
Therapeutic Applications in Degenerative Diseases
- Leu-Ile, resembling a structure in FK506, has been shown to increase GDNF expression through the cAMP response element-binding protein activated by the heat shock protein 90/Akt signaling pathway, highlighting its potential in treating neurodegenerative diseases (Cen et al., 2006).
Electrochemical Interactions
- The interaction of metal ions with Leu and Ile has been studied using electrochemical techniques, contributing to our understanding of metal-protein interactions in biological systems (Hasan & Ehsan, 2022).
Future Directions
The future directions of research on Leu-Ile and similar dipeptides could involve further exploration of their roles in biological processes, their potential as therapeutic agents, and their implications in diseases . Advancements in peptide drug discovery, production, and modification could also open new avenues for the use of dipeptides like Leu-Ile .
properties
IUPAC Name |
(2S,3S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylpentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O3/c1-5-8(4)10(12(16)17)14-11(15)9(13)6-7(2)3/h7-10H,5-6,13H2,1-4H3,(H,14,15)(H,16,17)/t8-,9-,10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZLASBBHHSLQDB-GUBZILKMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)C(CC(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](CC(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20426667 | |
Record name | L-Leu-L-Ile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20426667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
L-leucyl-L-isoleucine | |
CAS RN |
36077-41-5 | |
Record name | Leucylisoleucine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36077-41-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | L-Leu-L-Ile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20426667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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